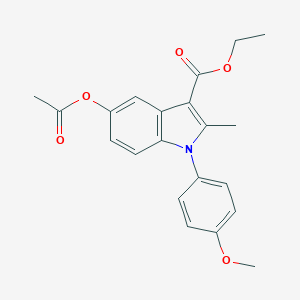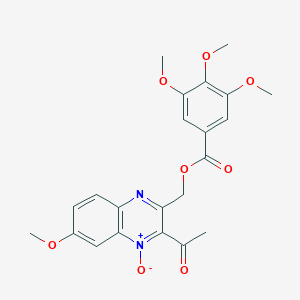![molecular formula C23H26N2O3 B356528 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one CAS No. 775312-10-2](/img/structure/B356528.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is a common feature in many drugs, and a methoxyphenyl group, which can contribute to the pharmacological properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a chromen-2-one core with a methoxyphenylpiperazine group attached at the 4-position and methyl groups at the 7 and 8 positions. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one, piperazine, and methoxyphenyl groups. The carbonyl group in the chromen-2-one core could potentially undergo reactions with nucleophiles, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups within the molecule .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The piperazine moiety is a common feature in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties . This compound, with its piperazine and chromen-2-one elements, may be investigated for its potential as a therapeutic agent in various disease states. It could be explored for its efficacy in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurodegenerative Disease Research
Piperazine derivatives are components in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The subject compound could be synthesized and tested for its activity against these conditions, possibly offering a new avenue for treatment.
Agrochemical Development
In the realm of agrochemicals, piperazine structures are significant due to their role in enhancing the properties of active substances . This compound could be utilized in the development of new pesticides or herbicides, contributing to more effective and possibly safer agricultural practices.
Biochemical Research
The compound’s unique structure makes it a candidate for biochemical research, particularly in studying protein-ligand interactions. It could be used in molecular docking studies to understand binding affinities and in molecular dynamics simulations to observe the behavior of biological molecules .
Wirkmechanismus
Target of Action
The primary target of the compound, also known as N-(4-methoxyphenyl)piperazine (MeOPP), is similar to that of amphetamines . It is suggested that the compound may interact with the same receptors in the human physiology .
Mode of Action
The compound’s interaction with its targets resembles that of amphetamines, but it appears to have a significantly lower potential for abuse .
Biochemical Pathways
The compound likely affects the biochemical pathways related to neurotransmitter activity, specifically those involving dopamine and serotonin . .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is suggested that the compound may have a stimulant effect on human physiology, similar to that of amphetamines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHXAPFWQXXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356446.png)
![N-{5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene}-3-fluorobenzamide](/img/structure/B356447.png)
![2-(3-Chlorophenyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B356449.png)
![1-(4-Fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356450.png)
![N-(4-ethylphenyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B356451.png)
![1-(4-Chlorophenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356455.png)
![Ethyl 6-(3-fluorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356456.png)
![Prop-2-enyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356457.png)
![2-imino-N-isopropyl-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356463.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B356465.png)

![Ethyl 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356468.png)
![4-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B356469.png)